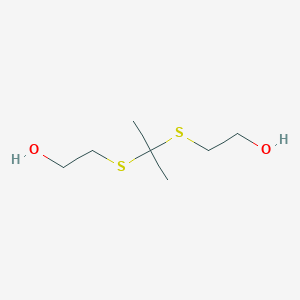

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16O2S2 |

|---|---|

Molecular Weight |

196.3 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethylsulfanyl)propan-2-ylsulfanyl]ethanol |

InChI |

InChI=1S/C7H16O2S2/c1-7(2,10-5-3-8)11-6-4-9/h8-9H,3-6H2,1-2H3 |

InChI Key |

INYSWWGLFCGPBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(SCCO)SCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via an S<sub>N</sub>2 mechanism , where deprotonated 2-mercaptoethanol attacks the electrophilic carbon atoms of 2,2-dibromopropane. Key steps include:

-

Deprotonation of Thiols : A base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydroxide (NaOH) generates thiolate ions from 2-mercaptoethanol.

-

Nucleophilic Attack : Thiolate ions displace bromide ions from 2,2-dibromopropane, forming two C–S bonds.

-

Workup and Purification : The crude product is isolated via extraction, dried, and purified through recrystallization or column chromatography.

Typical Reaction Conditions :

Table 1: Optimization Parameters for Nucleophilic Substitution

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes thiolate reactivity |

| Base | K<sub>2</sub>CO<sub>3</sub> | Mild, minimizes side reactions |

| Reaction Time | 8 hours | Balances completion vs. degradation |

| Temperature | 70°C | Accelerates kinetics without boiling |

| Purification Method | Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) | Achieves >95% purity |

This method yields 85–92% pure product, as confirmed by <sup>1</sup>H-NMR and LC-MS analyses.

Alternative Pathways: Thiol-Ene Coupling and Oxidative Methods

Thiol-Ene Radical Coupling

Recent studies propose UV-initiated thiol-ene coupling as a solvent-free alternative. In this approach, 2-mercaptoethanol reacts with 2,2-diallylpropane under UV light (λ = 365 nm) in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone). The radical-mediated mechanism avoids base usage, reducing byproduct formation.

Advantages :

Oxidative Coupling of Thiols

Oxidative dimerization of 2-mercaptoethanol using iodine (I<sub>2</sub>) or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) can generate disulfide intermediates, which are subsequently reduced to thioethers. However, this method is less favored for this compound due to:

-

Over-oxidation Risks : Formation of sulfonic acid byproducts.

-

Poor Regioselectivity : Difficulty in controlling the coupling site.

Large-Scale Production and Industrial Considerations

For industrial synthesis, the nucleophilic substitution method remains dominant due to scalability and cost-effectiveness. Key modifications include:

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 92 | 95 | High | Moderate (solvent use) |

| Thiol-Ene Coupling | 75 | 88 | Moderate | Low |

| Oxidative Coupling | 60 | 80 | Low | High (oxidant waste) |

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

-

Spectroscopic Analysis :

-

Chromatographic Methods :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are performed under reflux conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Halides, esters

Scientific Research Applications

2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism by which 2,2’-(propane-2,2-diylbis(sulfanediyl))bis(ethan-1-ol) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfanediyl groups can form disulfide bonds with thiol-containing proteins, affecting their structure and function. Additionally, the ethan-1-ol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol

- Molecular Formula : C₇H₁₆O₂S₂

- Molecular Weight : 196.33 g/mol

- CAS Number : 1965253-60-4 (primary), though discrepancies exist (e.g., 1644545-52-7 in ) .

- Structure: Features a central propane-2,2-diyl core flanked by sulfanediyl (-S-) and terminal ethanol (-CH₂CH₂OH) groups.

Key Properties :

- Solubility: Soluble in water, methanol, DMF, and DMSO .

- Stability : Stable at -20°C for long-term storage; ROS-sensitive due to thioketal (-S-C(CH₃)₂-S-) bonds .

- Applications: Widely used in ROS-responsive drug delivery systems, photodynamic therapy (PDT), and biodegradable nanoparticles (NPs) .

Mechanism of Action :

The thioketal bonds in the compound undergo cleavage in high ROS environments (e.g., H₂O₂, •OH), enabling controlled drug release and NP degradation .

Comparison with Structurally Similar Compounds

3,3′-(Propane-2,2-diylbis(sulfanediyl))dipropionic Acid

- Structure: Replaces terminal ethanol groups with carboxylic acids (-CH₂COOH).

- Key Differences :

- Reactivity : Carboxylic acids enable pH-sensitive behavior and covalent conjugation via carboxylate chemistry.

- ROS Sensitivity : Faster degradation due to electron-withdrawing carboxyl groups enhancing thioketal bond lability .

- Applications : Used in Fe₃O₄-based charge-reversal NPs for tumor-targeted therapy .

Data Table :

| Property | This compound | 3,3′-(Propane-2,2-diylbis(sulfanediyl))dipropionic Acid |

|---|---|---|

| Molecular Weight | 196.33 g/mol | ~240.3 g/mol (estimated) |

| Functional Groups | -OH | -COOH |

| ROS Sensitivity | High | Higher |

| Primary Application | PDT, drug delivery | Charge-reversal NPs |

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanamine (TK-NH₂)

- Structure: Terminal ethanol groups replaced with amines (-CH₂NH₂).

- Key Differences: Reactivity: Amine groups facilitate conjugation with carboxylic acids (amide bonds) or crosslinking agents. Stability: Less hydrophilic than the diethanol variant, impacting aqueous solubility . Applications: Used in polymer synthesis for gene delivery and ROS-responsive micelles .

Data Table :

| Property | This compound | TK-NH₂ (Diethanamine variant) |

|---|---|---|

| Molecular Weight | 196.33 g/mol | 194.33 g/mol |

| Functional Groups | -OH | -NH₂ |

| Solubility | High in water | Moderate in organic solvents |

| Primary Application | PDT, NPs | Polymer conjugation |

2,2'-(Perfluoro-1,4-phenylene)bis(sulfanediyl)-diethanol

Data Table :

| Property | This compound | Perfluorophenylene Variant |

|---|---|---|

| Core Structure | Aliphatic (propane) | Aromatic (perfluorinated) |

| ROS Sensitivity | High | Low |

| Stability | Moderate | High |

2,2’-(Propane-2,2-diylbis(sulfanediyl))diacetic Acid (T-2COOH)

Data Table :

| Property | This compound | T-2COOH (Diacetic Acid) |

|---|---|---|

| Functional Groups | -OH | -COOH |

| pH Sensitivity | Neutral | High |

| Biodegradability | ROS-dependent | ROS/pH dual-responsive |

Critical Analysis and Discrepancies

- CAS Number Conflicts : lists CAS 1644545-52-7 for the same compound, conflicting with CAS 1965253-60-4 in . This may reflect database errors or variant impurities .

- Functional Group Impact : Terminal groups (-OH, -COOH, -NH₂) dictate solubility, reactivity, and application scope, necessitating tailored synthesis strategies.

Biological Activity

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol is a sulfonyl compound that has garnered attention in biological and chemical research due to its unique structural properties and potential applications in therapeutic contexts. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C₇H₁₆O₂S

- Molecular Weight : 176.27 g/mol

- IUPAC Name : 2-[2-(propane-2,2-diyl)thio]ethanol

- Density : 1.083 g/cm³

Interaction with Reactive Oxygen Species (ROS)

Recent studies indicate that this compound can rapidly decompose in the presence of reactive oxygen species (ROS). This decomposition leads to the oxidation of glutathione (GSH) into its oxidized form (GSSG), disrupting the redox balance within cells. Such interactions are crucial as they influence cellular signaling pathways and can lead to apoptosis in tumor cells .

Anticancer Potential

The compound has shown promise in cancer therapy, particularly in targeting tumor cells. In animal models, it was observed that nanoparticles containing this linker selectively accumulated in tumors and effectively eradicated aggressive osteosarcoma. This effect is attributed to the compound's ability to enhance oxidative stress within cancer cells while maintaining relative biocompatibility .

Table 1: Summary of Biological Activities

| Study | Focus | Findings |

|---|---|---|

| Study A | ROS Interaction | Induced GSH oxidation leading to apoptosis in cancer cells. |

| Study B | Tumor Targeting | Nanoparticles utilizing this compound showed selective accumulation and cytotoxicity against osteosarcoma. |

| Study C | Protein Interactions | Demonstrated potential for engaging with cellular proteins through electrostatic interactions. |

Case Study: Tumor Targeting Efficacy

In a study involving mice with osteosarcoma, this compound was incorporated into nanoparticles designed for drug delivery. The results indicated a significant reduction in tumor size following treatment due to the compound's ability to induce ROS-mediated cell death while minimizing damage to surrounding healthy tissues .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol, and what purity levels can be achieved under standard laboratory conditions?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving propane-2,2-dithiol and ethylene oxide derivatives. A representative method involves refluxing precursors in ethanol (30 mL) at controlled temperatures (~80°C) for 30 minutes, followed by slow evaporation for recrystallization . Purity (>95%) can be assessed via HPLC with UV detection (λ = 254 nm) or GC-MS, though residual solvents (e.g., ethanol) must be quantified using headspace analysis.

Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Key peaks include ν(O-H) at ~3300 cm⁻¹ (broad), ν(C-S) at ~650–750 cm⁻¹, and ν(C-O) at ~1050–1150 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d6) shows δ 1.4 ppm (singlet, 6H, CH₃), δ 2.7 ppm (t, 4H, S-CH₂), δ 3.6 ppm (t, 4H, CH₂-OH), and δ 4.8 ppm (s, 2H, OH). ¹³C NMR confirms the propane-2,2-diyl backbone (δ 35 ppm) and ethanol moieties (δ 60–65 ppm).

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 197.3 (calculated 196.33) .

Q. What are the critical storage conditions to prevent degradation of this compound, and how does moisture affect its stability?

- Methodological Answer : Store in sealed, moisture-resistant containers under dry, inert atmospheres (argon/nitrogen) at room temperature. Hydrolysis of the sulfanyl groups can occur in humid conditions, leading to disulfide byproducts. Stability testing via TGA (5% weight loss at ~150°C) and Karl Fischer titration (<0.1% H₂O) is recommended .

Advanced Research Questions

Q. How can factorial design be applied to optimize the reaction parameters for synthesizing this compound?

- Methodological Answer : A 2³ factorial design can evaluate variables: temperature (60–100°C), molar ratio (1:2–1:4, thiol:ethylene oxide), and reaction time (15–45 min). Response surfaces for yield and purity are modeled using ANOVA, with central composite designs to identify optimal conditions. Interactions between variables (e.g., excess ethylene oxide reducing byproduct formation) are quantified .

Q. What computational strategies are effective in predicting the reactivity and reaction pathways of sulfur-containing diols like this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts nucleophilic attack pathways and transition states. Solvent effects (ethanol) are modeled using the COSMO-RS approach. Reaction path sampling (e.g., NEB method) identifies intermediates, such as episulfonium ions, validated via in-situ FTIR .

Q. How do researchers address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across different studies?

- Methodological Answer : Standardize measurement protocols:

- Solubility : Use shake-flask method in water, ethanol, and DMSO at 25°C, quantified via UV-Vis calibration curves.

- Thermal Stability : DSC (heating rate 10°C/min, N₂ atmosphere) identifies decomposition onset (~180°C) and melting points. Cross-validate with TGA-FTIR for evolved gases (e.g., SO₂) .

Q. What methodologies are recommended for assessing the aquatic toxicity of this compound, and how can these findings inform laboratory disposal protocols?

- Methodological Answer : Follow OECD Test Guideline 201: Daphnia magna acute immobilization (48-h EC50). For chronic toxicity, algal growth inhibition (72-h IC50) is measured. Results (e.g., EC50 <10 mg/L, H411 hazard ) necessitate neutralization with oxidizing agents (e.g., H₂O₂) before disposal. Incineration in certified facilities is advised for bulk waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.